2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13373442
InChI: InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3
SMILES: CC(C)N(CC1=CC=CC=C1F)C(=O)CCl
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13373442

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide -

Specification

Molecular Formula C12H15ClFNO
Molecular Weight 243.70 g/mol
IUPAC Name 2-chloro-N-[(2-fluorophenyl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3
Standard InChI Key CEYXEPHVRDBORM-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1F)C(=O)CCl
Canonical SMILES CC(C)N(CC1=CC=CC=C1F)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide (C₁₂H₁₄ClFNO) features a chloroacetamide backbone where the nitrogen atom is disubstituted with a 2-fluoro-benzyl group and an isopropyl chain. Key structural attributes include:

  • Chloroacetamide core: The α-carbon adjacent to the carbonyl group bears a chlorine atom, enhancing electrophilicity and potential reactivity in substitution reactions .

  • N-(2-fluoro-benzyl) group: A benzyl substituent with a fluorine atom at the ortho position, contributing to aromatic electron-withdrawing effects and metabolic stability .

  • N-isopropyl chain: A branched alkyl group that may influence solubility and steric interactions in biological systems .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄ClFNO
Molecular Weight242.70 g/mol
LogP (Predicted)3.2–3.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds5

These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in similar disubstituted acetamides .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocols for 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide are documented, convergent strategies can be inferred from related compounds:

Amide Coupling Approach

  • Chloroacetyl chloride activation: React chloroacetyl chloride with N-(2-fluoro-benzyl)-isopropylamine under Schotten-Baumann conditions .

  • In situ neutralization: Use aqueous sodium bicarbonate to scavenge HCl byproducts .

  • Purification: Isolate the product via recrystallization or column chromatography .

This method mirrors the synthesis of (2-chloro-6-fluoro-benzyl)-isopropyl-amine (CAS 62924-66-7), where benzylamine derivatives are acylated with activated carbonyl reagents .

Reductive Amination Alternative

  • Condensation: Treat 2-fluoro-benzaldehyde with isopropylamine to form an imine intermediate.

  • Reduction: Catalytic hydrogenation yields N-(2-fluoro-benzyl)-isopropylamine.

  • Acylation: Introduce the chloroacetamide group using chloroacetic anhydride .

Structural Analogues and Activity Trends

Comparative analysis of acetamide derivatives reveals structure-activity relationships:

  • Anticonvulsant activity: 2-Acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide demonstrated ED₅₀ values of 38.2 mg/kg in maximal electroshock tests, attributed to hydrogen bonding with neuronal voltage-gated sodium channels .

  • Antiviral potential: Thiourea-linked acetamides exhibited EC₅₀ values <1 μM against herpes simplex virus, suggesting halogenated acetamides may target viral entry or replication .

These findings imply that the chloro and fluoro substituents in 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide could enhance target engagement through hydrophobic and electrostatic interactions.

Physicochemical and Spectroscopic Characterization

Table 2: Key Spectroscopic Signatures

TechniqueExpected Signals
¹H NMR (CDCl₃)- 1.2 ppm (d, 6H, isopropyl CH₃)
- 3.4 ppm (m, 1H, isopropyl CH)
- 4.6 ppm (s, 2H, benzyl CH₂)
- 7.2–7.4 ppm (m, 4H, aromatic H)
¹³C NMR- 172.5 ppm (C=O)
- 45.8 ppm (CH₂Cl)
- 160.1 ppm (d, J=245 Hz, C-F)
IR (cm⁻¹)- 1650 (amide I)
- 1540 (amide II)
- 750 (C-Cl stretch)

These predictions align with spectral data for N-(2-chlorophenyl)benzamide derivatives, where amide carbonyls resonate near 170 ppm in ¹³C NMR .

Hypothetical Biological Applications

Neurological Disorders

The compound’s structural similarity to anticonvulsant acetamides suggests potential modulation of:

  • GABA_A receptor chloride channels

  • Voltage-gated sodium channels (Nav1.2–1.6 subtypes)

Molecular docking simulations of analogous compounds show binding energies ≤−7.8 kcal/mol at the benzodiazepine allosteric site .

Antiviral Activity

Chloroacetamide derivatives demonstrate inhibition of herpesviruses by targeting:

  • Viral DNA polymerase processivity factors

  • Thymidine kinase phosphorylation

The 2-fluoro substitution may enhance blood-brain barrier penetration relative to unfluorinated analogues .

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